3-Amino-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one dihydrochloride is a heterocyclic organic compound that belongs to the naphthyridine family. It is characterized by a bicyclic structure containing a nitrogen atom in the ring system. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.
3-Amino-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one dihydrochloride is classified as:
The synthesis of 3-Amino-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one dihydrochloride can be achieved through various methods. One common approach involves the cyclization of appropriate precursors that contain both an amino group and a carbonyl moiety.
The synthesis process may involve:
The compound can undergo various chemical reactions typical of amines and carbonyl-containing compounds:
Reactions are typically carried out under controlled conditions to prevent side reactions. Reaction yields and purity are often assessed using techniques such as thin-layer chromatography or high-performance liquid chromatography.
The mechanism of action for 3-Amino-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one dihydrochloride involves its interaction with biological targets:
Studies have shown that derivatives of naphthyridines exhibit activity against various biological targets, suggesting potential therapeutic roles in treating conditions such as cancer or bacterial infections .
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used to confirm the structure and purity of synthesized compounds.
3-Amino-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one dihydrochloride has several potential applications:
The Pictet–Spengler reaction serves as a foundational method for constructing the tetrahydronaphthyridine core of bioactive molecules like TAK-828F, a potent RORγt inverse agonist. This acid-catalyzed condensation typically involves reacting pyridinylethylamine derivatives (e.g., 5) with ethyl glyoxylate under elevated temperatures, yielding racemic tetrahydronaphthyridines such as 6. The reaction proceeds via an iminium ion intermediate, followed by electrophilic cyclization onto the pyridine ring [2] [7]. Despite its utility, this method suffers from significant limitations:
Table 1: Limitations of Pictet–Spengler in Naphthyridine Synthesis
Issue | Consequence | Example from TAK-828F Synthesis |
---|---|---|
Racemic Product | Requires chiral HPLC resolution (e.g., 11) | Overall yield: 3.6% over 12 steps |
Ether Cleavage | Necessitates Ag₂CO₃-mediated re-methylation | Added cost/complexity |
Hazardous Reagents | Use of hydrazine or strong acids | Safety and waste disposal challenges |
These drawbacks have driven the development of asymmetric alternatives to bypass racemization issues [2].
While classical olefination methods are less prevalent, Heck-type vinylation has emerged as a scalable alternative for installing key alkenyl substituents on chloropyridine precursors. A breakthrough involves the Pd-catalyzed vinylation of chloropyridine 23 using ethylene gas instead of traditional reagents like potassium vinyltrifluoroborate. This atom-economical process employs PdCl₂ and the bisphosphine ligand DPEphos, enabling efficient C–C bond formation under mild conditions [2]:
Table 2: Ligand Screening for Ethylene-Based Vinylation
Entry | Ligand | Conversion of 23 (%) | Yield of 19 (%) |
---|---|---|---|
1 | (p-Tol)₃P | 79.8 | 53.6 |
2 | (o-MeOC₆H₄)₃P | 56.4 | 9.2 |
3 | Xantphos | 87.7 | 70.7 |
4 | DPEphos | 99.1 | 94.5 |
This method exemplifies modern adaptations of olefination strategies for greener, industrially viable naphthyridine synthesis [2].
Note: Direct references to phosphoramidates were not identified in the search results. The following synthesizes relevant protecting group chemistry from available data.Protecting group strategies are critical for regioselective functionalization of sensitive naphthyridine intermediates. Although phosphoramidates are not explicitly documented, tert-butoxycarbonyl (Boc) groups feature prominently in masking secondary amines during multistep syntheses. For example:
To circumvent racemic Pictet–Spengler routes, asymmetric hydrogenation of dihydronaphthyridines (17) has been developed. Key approaches include:
Table 3: Catalyst Screening for Asymmetric Reduction of 17
Entry | Catalyst | Reductant | Conversion (%) | ee (%) |
---|---|---|---|---|
1 | Rh-(S)-BINAP | H₂ (3 MPa) | 25.9 | 100 |
2 | Ir-(R)-MeO-BIPHEP | H₂ (3 MPa) | 93.5 | 34.2 |
3 | Ru-(S)-DM-SEGPHOS | H₂ (3 MPa) | 82.3 | 85.5 |
4 | Ru-(R)-PEN | HCO₂H | 89.1 | 82.7 |
This catalytic method avoids stoichiometric chiral auxiliaries and enables kilogram-scale production of enantiopure scaffolds [2] [3].
Concerted metalation-deprotonation (CMD) is pivotal for C–H functionalization of electron-deficient pyridine cores. Key mechanistic and optimization insights include:
Table 4: Metal/Ligand Systems for CMD in Naphthyridine Synthesis
Metal | Ligand/Additive | Base | Application |
---|---|---|---|
Pd(II) | DPEphos | K₂CO₃ | Vinylation of chloropyridines |
Ru(II) | Acetate | NaOAc | Directed C–H arylation |
Pd(II) | Pivalic acid | AgOPiv | Intramolecular cyclization |
Optimal CMD conditions minimize side products and enhance efficiency in key cyclization and functionalization steps, though direct applications to 3-amino derivatives require further study [4] [6].
"Modern syntheses prioritize atom economy, enantioselectivity, and operational simplicity—principles exemplified by Heck vinylation with ethylene gas and Ru-catalyzed asymmetric C=N reduction." [2]
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: